[2-Hydroxy-2-[3,4,5-tris(2,2-dimethylpropanoyloxy)oxolan-2-yl]ethyl] 2,2-dimethylpropanoate
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Overview
Description
[2-Hydroxy-2-[3,4,5-tris(2,2-dimethylpropanoyloxy)oxolan-2-yl]ethyl] 2,2-dimethylpropanoate is a complex organic compound characterized by its multiple ester groups and a central oxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-Hydroxy-2-[3,4,5-tris(2,2-dimethylpropanoyloxy)oxolan-2-yl]ethyl] 2,2-dimethylpropanoate typically involves the esterification of 2-hydroxyethyl 2,2-dimethylpropanoate with 3,4,5-tris(2,2-dimethylpropanoyloxy)oxolane. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and enhances safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can target the ester groups, converting them into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester groups, where nucleophiles replace the ester moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its multiple ester groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors. The ester groups can interact with active sites of enzymes, leading to inhibition of their activity.
Medicine
In medicine, the compound is explored for its potential as a prodrug. The ester groups can be hydrolyzed in vivo to release the active drug, providing controlled release and improved bioavailability.
Industry
In the industrial sector, this compound is used in the production of high-performance polymers. Its multiple ester groups contribute to the flexibility and durability of the resulting materials.
Mechanism of Action
The mechanism of action of [2-Hydroxy-2-[3,4,5-tris(2,2-dimethylpropanoyloxy)oxolan-2-yl]ethyl] 2,2-dimethylpropanoate involves its interaction with molecular targets through its ester groups. These groups can undergo hydrolysis, releasing active molecules that interact with specific pathways. For example, in enzyme inhibition, the hydrolyzed product can bind to the enzyme’s active site, preventing substrate binding and subsequent catalysis.
Comparison with Similar Compounds
Similar Compounds
- [2-Hydroxyethyl] 2,2-dimethylpropanoate
- 3,4,5-Tris(2,2-dimethylpropanoyloxy)oxolane
Uniqueness
Compared to similar compounds, [2-Hydroxy-2-[3,4,5-tris(2,2-dimethylpropanoyloxy)oxolan-2-yl]ethyl] 2,2-dimethylpropanoate is unique due to its combination of multiple ester groups and a central oxolane ring. This structure provides enhanced reactivity and versatility in various applications, making it a valuable compound in both research and industry.
Properties
IUPAC Name |
[2-hydroxy-2-[3,4,5-tris(2,2-dimethylpropanoyloxy)oxolan-2-yl]ethyl] 2,2-dimethylpropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H44O10/c1-23(2,3)19(28)32-13-14(27)15-16(34-20(29)24(4,5)6)17(35-21(30)25(7,8)9)18(33-15)36-22(31)26(10,11)12/h14-18,27H,13H2,1-12H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKVPHRSJRTWUAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)OCC(C1C(C(C(O1)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H44O10 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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